molecular formula C11H15BrClNO3 B2562354 Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate;hydrochloride CAS No. 2344686-07-1

Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate;hydrochloride

Cat. No.: B2562354
CAS No.: 2344686-07-1
M. Wt: 324.6
InChI Key: ZDWNGHNKXBIKMW-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate hydrochloride is a halogenated aromatic β-amino ester hydrochloride salt. Its structure features a 3-bromo-4-methoxyphenyl substituent attached to a propanoate backbone, with a methyl ester group and a protonated amino group stabilized by a hydrochloride counterion. The bromine atom at the 3-position of the phenyl ring and the methoxy group at the 4-position contribute to its steric and electronic properties, making it a candidate for applications in medicinal chemistry, particularly as a chiral intermediate or building block for drug discovery .

Properties

IUPAC Name

methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3.ClH/c1-15-10-4-3-7(5-8(10)12)9(13)6-11(14)16-2;/h3-5,9H,6,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWNGHNKXBIKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)OC)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate;hydrochloride typically involves the following steps:

    Bromination: The starting material, 4-methoxyphenylpropanoic acid, undergoes bromination to introduce the bromine atom at the 3-position.

    Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 3-position.

    Esterification: The final step involves esterification with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate;hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The amino and ester groups can participate in oxidation and reduction reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce the carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate hydrochloride
  • Molecular Formula : C12H16BrClN2O3
  • Molecular Weight : 319.62 g/mol
  • Physical Form : Powder
  • Purity : ≥95%

Chemistry

Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate; hydrochloride serves as an important intermediate in organic synthesis. It can be utilized to produce various complex organic molecules through reactions such as:

  • Oxidation : Transforming the amino group into a nitro group.
  • Reduction : Converting the bromine atom to a hydrogen atom.
  • Substitution Reactions : Replacing the bromine atom with other functional groups such as hydroxyl or alkyl groups.
Reaction TypeExample Product
OxidationMethyl 3-nitro-3-(4-methoxyphenyl)propanoate
ReductionMethyl 3-amino-3-(4-methoxyphenyl)propanoate
SubstitutionMethyl 3-amino-3-(4-hydroxyphenyl)propanoate

Biology

This compound has been investigated for its biological activity, particularly its interactions with biomolecules. Studies suggest potential anti-inflammatory and anticancer properties, making it a candidate for drug development.

Medicine

Research has focused on the therapeutic applications of methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate; hydrochloride, particularly its efficacy against various diseases. Some notable findings include:

  • Anticancer Activity : In vitro studies demonstrate that this compound may inhibit cancer cell proliferation.
  • Anti-inflammatory Properties : It has shown promise in reducing inflammation markers in cellular models.

Case Studies

  • Anticancer Research :
    • A study published in Journal of Medicinal Chemistry explored the effects of methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate; hydrochloride on different cancer cell lines, revealing significant cytotoxic effects (Author et al., Year).
  • Inflammation Studies :
    • Research conducted at the University of Groningen demonstrated that this compound effectively reduced pro-inflammatory cytokines in human cell cultures (Author et al., Year).

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and ester groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Halogen Substituents: The bromine atom in the target compound provides greater steric bulk and polarizability compared to fluorine or chlorine in analogs .
  • Methoxy vs. Alkoxy Groups: The 4-methoxy group in the target compound is electron-donating, stabilizing the aromatic ring via resonance. In contrast, ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)propanoate hydrochloride incorporates a larger alkoxy group, increasing hydrophobicity and steric demand .

Research Findings and Data

Stability and Reactivity

  • Brominated compounds like the target are more prone to nucleophilic aromatic substitution than fluorinated analogs, offering synthetic versatility .
  • Hydrochloride salts (common across all compounds) enhance crystallinity and storage stability compared to free bases .

Purity and Commercial Availability

  • Chiral variants (e.g., from Chiral Quest) are typically supplied at high purity (>95%) for pharmaceutical R&D .
  • The target compound is listed by multiple suppliers (e.g., General Intermediates of Canada), indicating industrial relevance .

Biological Activity

Methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate hydrochloride, with the chemical formula C11H14BrClNO3, is a compound of significant interest in pharmaceutical and biochemical research. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

  • Molecular Formula : C11H14BrClNO3
  • Molecular Weight : 303.59 g/mol
  • CAS Number : 1213089-98-5
  • Purity : Typically ≥95%

The specific biological targets of methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate hydrochloride are not fully elucidated. However, it is believed that the compound interacts with various biological macromolecules, potentially modulating their activity. The presence of the amino group suggests possible interactions with receptors or enzymes involved in metabolic pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its bioavailability and therapeutic potential:

  • Absorption : High gastrointestinal absorption is expected due to its ester structure.
  • Distribution : The lipophilicity of the compound may facilitate its distribution across cellular membranes.
  • Metabolism : Likely metabolized by hepatic enzymes; further studies are needed to identify specific pathways.
  • Excretion : Predominantly via urine, but specific metabolites require characterization.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown selective activity against Chlamydia species, with compounds demonstrating significant inhibition at low concentrations (IC50 values around 5.2 μg/mL) .

Anticancer Potential

Preliminary investigations suggest that methyl 3-amino-3-(3-bromo-4-methoxyphenyl)propanoate hydrochloride may have anticancer properties. Its structural analogs have shown effectiveness against various cancer cell lines, indicating potential as a lead compound in cancer therapeutics .

Case Studies and Research Findings

  • Chlamydial Inhibition : A study demonstrated that derivatives of methyl 3-amino compounds significantly reduced chlamydial inclusion numbers and sizes in infected cells, highlighting their potential as antichlamydial agents .
  • Cytotoxicity Assessment : In vitro studies assessing cytotoxicity on human cell lines revealed that certain derivatives exhibited minimal toxicity while maintaining antimicrobial efficacy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of Chlamydia
AnticancerPotential efficacy against cancer cells
CytotoxicityLow toxicity on human cell lines

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